5-Chloro-6-fluoropyridine-2-carboxylic acid
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Overview
Description
5-Chloro-6-fluoropyridine-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H3ClFNO2 and a molecular weight of 175.54 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoropyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the chlorination and fluorination of pyridine derivatives under controlled conditions . For instance, starting with 2,6-dichloropyridine, selective fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for yield and purity, employing continuous flow reactors and automated systems to ensure consistent product quality . The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in these industrial methods .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Chloro-6-fluoropyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms (chlorine and fluorine) enhance the compound’s reactivity and binding affinity to biological targets . The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyridine-2-carboxylic acid
- 2-Fluoropyridine-4-carboxylic acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
5-Chloro-6-fluoropyridine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This dual halogenation provides distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable in various applications .
Properties
IUPAC Name |
5-chloro-6-fluoropyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTILAJRFMOOXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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